CHOLINE BITARTRATE

Vue d'ensemble

Description

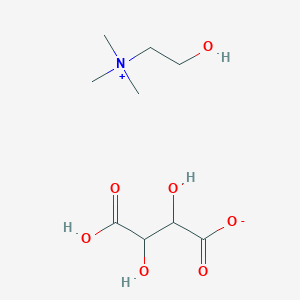

Bitartrate de choline: est un composé organique qui est un sel de choline et d'acide tartrique. Il est couramment utilisé comme complément alimentaire pour fournir de la choline, un nutriment essentiel qui joue un rôle crucial dans divers processus physiologiques, notamment la synthèse des neurotransmetteurs, la structure de la membrane cellulaire et le métabolisme des lipides . Le bitartrate de choline est connu pour ses effets potentiels d'amélioration cognitive et ses bienfaits pour la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : Le bitartrate de choline peut être synthétisé par la réaction chimique de la triméthylamine avec l'oxyde d'éthylène et l'eau, suivie d'une réaction avec l'acide tartrique . Le processus implique la formation du cation choline à partir de la triméthylamine et de l'oxyde d'éthylène, qui se combine ensuite avec l'anion bitartrate dérivé de l'acide tartrique pour former le composé final .

Méthodes de production industrielle: : Dans les milieux industriels, la préparation du bitartrate de choline implique la réaction de l'acide tartrique et de la triméthylamine dans un rapport molaire de 0,8 à 1,2 : 2 pour former du tartrate de triméthylamine. L'oxyde d'éthylène est ensuite ajouté au tartrate de triméthylamine dans un rapport molaire de 1 : 2 pour générer du tartrate de dicholine. Enfin, l'acide tartrique est ajouté au tartrate de dicholine dans un rapport molaire de 1 : 0,8 à 1,2, et le produit est obtenu par concentration, cristallisation et séchage .

Analyse Des Réactions Chimiques

Types de réactions: : Le bitartrate de choline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants: : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de ces réactions varient en fonction du résultat souhaité.

Principaux produits formés: : Les principaux produits formés à partir de ces réactions comprennent l'acétylcholine, un neurotransmetteur essentiel à l'apprentissage et à la mémoire, et la lécithine, une graisse essentielle aux cellules du corps .

Applications de la recherche scientifique

Chimie: : Le bitartrate de choline est utilisé dans la recherche chimique pour étudier ses propriétés et ses réactions. Il est également utilisé comme réactif dans diverses synthèses chimiques .

Biologie: : En recherche biologique, le bitartrate de choline est utilisé pour étudier ses effets sur la structure et la fonction de la membrane cellulaire, le métabolisme des lipides et la synthèse des neurotransmetteurs .

Médecine: : Le bitartrate de choline est utilisé en recherche médicale pour étudier ses effets potentiels d'amélioration cognitive et son rôle dans la prévention du déclin cognitif, en particulier chez les personnes âgées . Il est également étudié pour ses bienfaits potentiels dans le traitement de maladies comme la maladie d'Alzheimer et d'autres troubles cognitifs .

Industrie: : Dans le secteur industriel, le bitartrate de choline est utilisé comme additif alimentaire, complément alimentaire et additif alimentaire pour les animaux .

Mécanisme d'action

Le bitartrate de choline fournit de la choline, qui est un précurseur de l'acétylcholine, un neurotransmetteur important impliqué dans la formation de la mémoire, l'attention, l'apprentissage et la fonction cognitive globale . La choline est également une partie importante du groupe de tête polaire de la phosphatidylcholine, qui joue un rôle essentiel dans le maintien de l'intégrité de la membrane cellulaire . De plus, la choline est oxydée dans le corps pour former la bétaïne, qui convertit l'homocystéine en méthionine, un processus important pour la santé cardiovasculaire .

Applications De Recherche Scientifique

Cognitive Enhancement

Choline bitartrate has been studied for its potential to enhance cognitive performance. Research indicates that it may improve visuomotor performance in healthy individuals. A study involving 28 participants found that those who ingested 2 grams of this compound performed better on a visuomotor aiming task compared to those who received a placebo. The results showed a significant decrease in pupil size—a biomarker for cognitive engagement—after choline intake, which correlated with improved task performance .

Table 1: Effects of this compound on Cognitive Performance

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Study 1 | 28 healthy individuals | 2 g | Improved visuomotor performance |

| Study 2 | 40 participants | 2–2.5 g | No significant memory enhancement |

| Study 3 | 42 postmenopausal women | 1 g | Increased circulating free choline |

Memory Function

The effects of this compound on memory functions have yielded mixed results. A double-blind, placebo-controlled study found no acute effects on memory performance in healthy young adults following supplementation with this compound. Participants engaged in various memory tasks one hour after ingestion but did not exhibit significant improvements compared to the placebo group . This contrasts with animal studies that suggest potential cognitive benefits from choline supplementation.

Cardiovascular Health

This compound may also play a role in cardiovascular health. Increased dietary intake of choline has been associated with lower homocysteine levels, which are linked to cardiovascular diseases. A review highlighted that adequate choline intake could benefit heart health by potentially reducing the risk factors associated with heart disease .

Table 2: this compound and Cardiovascular Health Studies

| Study | Participants | Dosage | Findings |

|---|---|---|---|

| Randomized trial | 96 patients with type 2 diabetes | 500 mg/d | Improved endothelial function when combined with magnesium |

| Cross-over study | 23 men and women with metabolic syndrome | 400 mg/d (3 eggs) + this compound | No significant effects on gut microbiota |

Neuroprotection and Aging

This compound has been investigated for its neuroprotective properties, particularly in aging populations. Some studies suggest that higher levels of choline intake correlate with better cognitive performance among older adults . Additionally, preclinical studies have shown that choline supplementation can promote neuronal differentiation and protect against neurotoxicity in certain experimental models .

Clinical Case Studies

- Visuomotor Performance : In a controlled trial, participants who received this compound demonstrated improved accuracy in hitting targets during a visuomotor task, suggesting its potential as a cognitive enhancer for tasks requiring coordination and focus .

- Memory Function : A comprehensive review of multiple studies indicated that while animal models show promise for memory enhancement through choline supplementation, human studies often yield inconclusive results regarding immediate memory benefits .

Mécanisme D'action

Choline bitartrate provides choline, which is a precursor to acetylcholine, an important neurotransmitter involved in memory formation, attention, learning, and overall cognitive function . Choline is also a major part of the polar head group of phosphatidylcholine, which plays a vital role in maintaining cell membrane integrity . Additionally, choline is oxidized in the body to form betaine, which converts homocysteine to methionine, a process important for cardiovascular health .

Comparaison Avec Des Composés Similaires

Alpha-GPC: : L'alpha-GPC (L-alpha-glycérylphosphorylcholine) est un autre composé cholinergique connu pour sa biodisponibilité élevée et sa capacité à traverser la barrière hémato-encéphalique. Il est souvent utilisé pour ses effets aigus sur la fonction cognitive, y compris l'amélioration de la mémoire, de la concentration et de l'apprentissage .

Citicoline: : La citicoline (CDP-choline) est une autre source de choline qui est hautement biodisponible et efficace pour améliorer la fonction cognitive. Elle est connue pour son rôle dans la promotion de la formation de la membrane cellulaire cérébrale et la réparation neurologique .

Comparaison: : Alors que le bitartrate de choline est une source de choline économique et largement utilisée, il a une biodisponibilité inférieure à celle de l'alpha-GPC et de la citicoline. L'alpha-GPC et la citicoline sont plus efficaces pour traverser la barrière hémato-encéphalique et procurer des bienfaits cognitifs aigus .

Composés similaires

- Alpha-GPC (L-alpha-glycérylphosphorylcholine)

- Citicoline (CDP-choline)

- Chlorure de choline

- Citrate de choline

Le bitartrate de choline reste un choix populaire en raison de son prix abordable et de son efficacité pour fournir de la choline pour diverses fonctions physiologiques.

Activité Biologique

Choline bitartrate is a quaternary ammonium compound that serves as a significant source of choline, an essential nutrient involved in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease, particularly in relation to cognitive function, gut microbiota, and cancer.

Overview of this compound

This compound is a salt formed from choline and tartaric acid. It is commonly used as a dietary supplement due to its role as a precursor for acetylcholine, a neurotransmitter essential for memory and muscle control. This compound contains approximately 41.1% choline by molecular weight, meaning that a typical dose provides a substantial amount of this critical nutrient.

Choline is primarily metabolized in the liver, where it undergoes several transformations:

- Uptake : Choline enters cells via specific transporters located in the cell membrane.

- Phosphorylation : Once inside the cell, choline is phosphorylated by choline kinase to form phosphocholine.

- Synthesis of Phosphatidylcholine (PtdCho) : Phosphocholine is further converted into PtdCho, a vital component of cell membranes.

- Acetylcholine Production : Choline is also used to synthesize acetylcholine, which plays a crucial role in neurotransmission.

1. Cognitive Function

This compound has been investigated for its potential effects on cognitive performance:

- A randomized controlled trial demonstrated that supplementation with 2 g of this compound improved visuomotor performance but did not significantly enhance memory functions in healthy adults .

- Another study found no acute effects on memory performance following choline supplementation in young participants, suggesting that while choline is critical for neurotransmitter synthesis, its immediate impact on cognitive tasks may be limited .

2. Gut Microbiota Modulation

Recent research indicates that choline supplementation can influence gut microbiome composition:

- A study reported that choline enhances gut microbiome diversity and promotes intestinal epithelial activity . Meta-genomic analyses revealed activation of pathways associated with steroid hormone biosynthesis and degradation of environmental pollutants.

- In vitro studies using porcine intestinal cell lines showed that choline promotes cell proliferation while inhibiting apoptosis, indicating potential benefits for gut health .

3. Cancer Implications

Choline metabolism has been linked to cancer biology:

- Dysregulated choline metabolism can contribute to tumorigenesis and cancer progression. Elevated levels of phosphocholine have been observed in various cancers, suggesting a role for choline in cellular proliferation and survival .

- The interplay between choline metabolism and oncogenic processes highlights the need for further research into how dietary choline influences cancer risk and progression.

Case Studies and Clinical Trials

Several clinical trials have assessed the effects of this compound on health outcomes:

Propriétés

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJSAWXRUVVRLH-LREBCSMRSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889332 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in water; slightly sol in alcohol; insol in ether, chloroform and benzene | |

| Details | Food Chemicals Codex Fifth Edition Institute of Medicine of the National Academies. National Academies Press, Washington, DC (2003) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Several mechanisms are suggested for the cancer-promoting effect of a choline-devoid diet. These incl incr cell proliferation related to regeneration after parenchymal cell death occurs in the choline deficient liver, hypomethylation of DNA (alters expression of genes), reactive oxygen species leakage from mitochondria with incr lipid peroxidation in liver, activation of protein kinase C signaling due to accumulation of diacylglycerol in liver, mutation of the fragile histidine triad (FHIT) gene, which is a tumor suppressor gene, and defective cell-suicide (apoptosis) mechanisms. Loss of phposphatidylethanolamine N-methyl-transferase (PEMT) function may also contribute to malignant transformation of hepatocytes. /Choline/, Acetylcholine is one of the most important neurotransmitters used by neurons in the memory centers of the brain (hippocampus and septum). Choline accelerates the synth and release of acetylcholine in nerve cells. /Choline/, ... Choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an incr in ceramide, a precursor, as well as a metabolite of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate a caspase, a type of enzyme that mediates apoptosis. /Choline/ | |

| Details | Thomson Healthcare. PDR for Nutritional Supplements. Thomson Health Care Inc. Montvale, NJ. p.90 (2001) | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

87-67-2 | |

| Record name | Choline bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline bitartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2W7T9V6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149-153 °C | |

| Details | Gidding CE; Kirk-Othmer Encyclopedia of Chemical Technology. NY, NY: John Wiley & Sons; Choline. Online Posting Date: Dec 4, 2000. | |

| Record name | CHOLINE BITARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.